molecular formula C10H11NO3 B1589003 6,7-Dimethoxyisoindolin-1-one CAS No. 59084-79-6

6,7-Dimethoxyisoindolin-1-one

Cat. No.: B1589003
CAS No.: 59084-79-6
M. Wt: 193.2 g/mol
InChI Key: BOICGDOLOXVQPU-UHFFFAOYSA-N
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Description

6,7-Dimethoxyisoindolin-1-one is a chemical compound with the molecular formula C10H11NO3 and a molecular weight of 193.20 . It is used in the field of organic chemistry as a building block .


Synthesis Analysis

The synthesis of isoindoline derivatives, including this compound, has been reported in various studies . One method involves a domino reaction with a donor-acceptor cyclopropane containing a bromomethyl group in the ortho position of the aromatic substituent and structurally varied primary amines . Another approach uses 3-alkylidenephtalides under ultrasonic irradiation .


Molecular Structure Analysis

The molecular structure of this compound consists of an isoindoline ring, which is a benzene ring fused to a five-membered nitrogen-containing ring, with methoxy groups attached at the 6 and 7 positions .


Chemical Reactions Analysis

While specific chemical reactions involving this compound are not detailed in the search results, isoindoline derivatives are known to participate in various chemical reactions. For instance, they can undergo reactions with primary amines .


Physical and Chemical Properties Analysis

This compound is a solid at room temperature . Its boiling point and other physical properties are not specified in the search results .

Scientific Research Applications

Anticonvulsant Potential

6,7-Dimethoxyisoindolin-1-one derivatives have shown potential in the development of anticonvulsant drugs. Studies on 1-aryl-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline derivatives reveal significant anticonvulsant activity in animal models of epilepsy, suggesting their potential therapeutic value in seizure disorders (Gitto et al., 2010).

Cancer Imaging and Diagnosis

Compounds containing this compound have been explored for their use in tumor imaging. The cyclopentadienyl tricarbonyl rhenium complexes with 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline pharmacophore exhibit high uptake in cancer cells and effective tumor visualization, indicating their potential in cancer diagnosis (Li et al., 2016).

Fibrinolytic Activity

Derivatives of bis-6,7-dimethoxyisoquinoline have been tested for their action on the fibrinolytic system, showing effectiveness in vivo. This suggests a potential role in treating conditions related to blood clotting and circulatory health (Markwardt et al., 1973).

Radio Ligand Development

Indole-based ligands containing 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline have been developed for imaging sigma-2 receptors in the brain. These ligands, with their high selectivity and affinity, could be useful in neurological research and diagnostics (Wang et al., 2017).

Synthesis and Industrial Production

The efficient synthesis of Ethyl 6,7-dimethoxyisoquinoline-1-carboxylate showcases the chemical process advancements and its potential for large-scale industrial production. Such synthetic processes are crucial for pharmaceutical development and production (Chen Jian-xi, 2014).

P-glycoprotein (P-gp) Activity Modulation

6,7-Dimethoxytetrahydroisoquinoline is significant in modulating P-glycoprotein (P-gp) efflux pump activity. This modulation is vital in developing agents that target cancer cells resistant to multiple drugs due to P-gp activity (Pati et al., 2015).

Safety and Hazards

The safety data sheet for 6,7-Dimethoxyisoindolin-1-one indicates that it may be harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation . The signal word is “Warning”, and the hazard statements include H302, H315, H319, and H335 .

Biochemical Analysis

Biochemical Properties

6,7-Dimethoxyisoindolin-1-one has been identified as a potential inhibitor of Cyclin-dependent kinase 7 (CDK7), an enzyme that plays a crucial role in cell cycle regulation and transcription . The compound interacts with the active amino acid residues of CDK7 through conventional hydrogen bonding interactions, exhibiting high binding affinity . Additionally, this compound has shown potential interactions with other biomolecules involved in cancer-related pathways, making it a promising candidate for anti-cancer therapies .

Cellular Effects

This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. The compound has been shown to inhibit the proliferation of cancer cells by targeting CDK7, leading to cell cycle arrest and apoptosis . Furthermore, this compound affects cell signaling pathways by modulating the activity of key proteins involved in these pathways, thereby altering gene expression and cellular metabolism .

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with CDK7 and other biomolecules. The compound forms hydrogen bonds with the active sites of CDK7, inhibiting its activity and preventing the phosphorylation of target proteins . This inhibition leads to the disruption of the cell cycle and induces apoptosis in cancer cells . Additionally, this compound may also interact with other enzymes and proteins, further contributing to its anti-cancer effects .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. Studies have shown that the anti-cancer effects of this compound are sustained over time, with prolonged exposure leading to increased apoptosis and reduced cell proliferation .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound exhibits minimal toxicity and effectively inhibits tumor growth . At higher doses, this compound may cause adverse effects, including toxicity and damage to normal tissues . It is essential to determine the optimal dosage that maximizes therapeutic effects while minimizing toxicity in animal models .

Metabolic Pathways

This compound is involved in various metabolic pathways, including those related to cancer metabolism. The compound interacts with enzymes and cofactors involved in these pathways, affecting metabolic flux and metabolite levels .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are critical for its therapeutic effects. The compound is transported across cell membranes and distributed to various cellular compartments . It may interact with transporters and binding proteins that facilitate its localization and accumulation in target tissues . Understanding the transport and distribution mechanisms of this compound is essential for optimizing its therapeutic potential .

Subcellular Localization

This compound exhibits specific subcellular localization, which influences its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . Its localization within the cell can affect its interactions with biomolecules and its overall therapeutic efficacy .

Properties

IUPAC Name

6,7-dimethoxy-2,3-dihydroisoindol-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11NO3/c1-13-7-4-3-6-5-11-10(12)8(6)9(7)14-2/h3-4H,5H2,1-2H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BOICGDOLOXVQPU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C2=C(CNC2=O)C=C1)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70462257
Record name 6,7-dimethoxyisoindolin-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70462257
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

193.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

59084-79-6
Record name 2,3-Dihydro-6,7-dimethoxy-1H-isoindol-1-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=59084-79-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6,7-dimethoxyisoindolin-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70462257
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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